N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide
Description
N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide is a chemical compound characterized by the presence of dichlorophenyl and dimethylglycinamide groups
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)6-10(15)13-9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFBEQWEDQOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 2,5-dichloroaniline with dimethylglycine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triphenylphosphine . The process may also involve steps such as chloroacetylation and the formation of Schiff bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for purification .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: DMSO, trifluoroacetic anhydride.
Reducing Agents: Sodium borohydride.
Catalysts: Triphenylphosphine, palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors, leading to downstream effects such as the inhibition of oxidative stress pathways . The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,5-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylglycinamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
